molecular formula C10H16OSi B167322 Ethoxydimethylphenylsilane CAS No. 1825-58-7

Ethoxydimethylphenylsilane

Cat. No.: B167322
CAS No.: 1825-58-7
M. Wt: 180.32 g/mol
InChI Key: FIHCECZPYHVEJO-UHFFFAOYSA-N
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Description

Ethoxydimethylphenylsilane is an organosilicon compound with the molecular formula C10H16OSi. It is a colorless liquid that is used in various chemical applications due to its unique properties. The compound consists of a phenyl group attached to a silicon atom, which is also bonded to two methyl groups and an ethoxy group. This structure imparts both hydrophobic and hydrophilic characteristics, making it versatile in different chemical environments.

Scientific Research Applications

Ethoxydimethylphenylsilane has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and in the functionalization of nanoparticles.

    Biology: The compound is used in the study of silicon-oxygen bond cleavage in biological systems.

    Medicine: It is explored for its potential use in drug delivery systems due to its ability to modify surface properties.

    Industry: this compound is used in the production of coatings, adhesives, and sealants due to its hydrophobic properties.

Biochemical Analysis

Biochemical Properties

Ethoxydimethylphenylsilane plays a significant role in biochemical reactions, particularly in the functionalization of SiO2 nanoparticles and nanosized zeolites . It interacts with enzymes such as serine hydrolases, facilitating the cleavage of silicon-oxygen bonds . These interactions are crucial for various catalytic processes and the development of advanced materials.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of endothelial cells, potentially impacting immune responses and chemoresistance in cancer cells . The compound’s effects on cellular metabolism and signaling pathways highlight its importance in biochemical research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation . It is involved in the cleavage of silicon-oxygen bonds, which is facilitated by serine hydrolases

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the temporal correlation between drug administration and laboratory value alterations is essential for assessing the compound’s impact .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may be more beneficial for specific applications . Understanding the dosage effects is crucial for optimizing the compound’s use in biomedical research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential impact on metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding its localization is essential for elucidating its activity and function within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethoxydimethylphenylsilane can be synthesized through several methods. One common method involves the reaction of phenylmagnesium bromide with dimethyldichlorosilane, followed by the addition of ethanol. The reaction proceeds as follows:

C6H5MgBr+(CH3)2SiCl2C6H5Si(CH3)2Cl+MgBrCl\text{C}_6\text{H}_5\text{MgBr} + \text{(CH}_3\text{)}_2\text{SiCl}_2 \rightarrow \text{C}_6\text{H}_5\text{Si(CH}_3\text{)}_2\text{Cl} + \text{MgBrCl} C6​H5​MgBr+(CH3​)2​SiCl2​→C6​H5​Si(CH3​)2​Cl+MgBrCl

C6H5Si(CH3)2Cl+C2H5OHC6H5Si(CH3)2OC2H5+HCl\text{C}_6\text{H}_5\text{Si(CH}_3\text{)}_2\text{Cl} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_6\text{H}_5\text{Si(CH}_3\text{)}_2\text{OC}_2\text{H}_5 + \text{HCl} C6​H5​Si(CH3​)2​Cl+C2​H5​OH→C6​H5​Si(CH3​)2​OC2​H5​+HCl

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves the use of specialized reactors and controlled environments to manage the exothermic nature of the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethoxydimethylphenylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols and siloxanes.

    Reduction: It can be reduced to form simpler silanes.

    Substitution: The ethoxy group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Simpler silanes.

    Substitution: Various substituted silanes depending on the reagents used.

Comparison with Similar Compounds

Ethoxydimethylphenylsilane can be compared with other similar compounds such as:

  • Dimethylethoxyphenylsilane
  • Dimethylphenylethoxysilane
  • Methoxytrimethylsilane
  • Ethoxydimethylvinylsilane

Uniqueness

This compound is unique due to its specific combination of a phenyl group, two methyl groups, and an ethoxy group attached to a silicon atom. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

IUPAC Name

ethoxy-dimethyl-phenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16OSi/c1-4-11-12(2,3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHCECZPYHVEJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062000
Record name Ethoxydimethylphenylsilane
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Molecular Weight

180.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1825-58-7
Record name (Ethoxydimethylsilyl)benzene
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Record name Ethoxydimethylphenylsilane
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Record name Ethoxydimethylphenylsilane
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Record name Benzene, (ethoxydimethylsilyl)-
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Record name Ethoxydimethylphenylsilane
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Record name Ethoxydimethylphenylsilane
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Record name ETHOXYDIMETHYLPHENYLSILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of Ethoxydimethylphenylsilane influence its properties and applications in material science?

A1: this compound is a silylating agent commonly used to modify the surface properties of materials. Its structure, containing a reactive ethoxy group (-O-CH2-CH3) and a hydrophobic phenyl group (-C6H5), allows it to participate in hydrolysis and condensation reactions. [] This enables the formation of siloxane bonds (Si-O-Si) with various substrates, especially with hydroxyl groups present on surfaces like glass. [] The hydrophobic phenyl group then alters the surface energy, leading to increased hydrophobicity.

Q2: What is the role of this compound in the synthesis of hydrophobic coatings?

A2: this compound plays a crucial role as a modifying agent in the synthesis of hydrophobic coatings. It achieves this by attaching to the surface of materials like silica nanoparticles through a process involving hydrolysis and condensation reactions. [] The hydrolysis of the ethoxy group (-O-CH2-CH3) generates silanol groups (Si-OH) which then condense with surface hydroxyl groups, forming strong siloxane bonds (Si-O-Si). []

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